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Cat. No.: B1677357 Get Quote

An In-depth Technical Guide to the Discovery and Development of TERN-701, a Novel

Allosteric BCR-ABL1 Inhibitor

Disclaimer: Initial searches for "MMRi64" did not yield any publicly available information on a

compound with this designation. However, recent clinical trial data for the drug TERN-701, an

investigational allosteric BCR-ABL1 inhibitor, reported a 64% Major Molecular Response

(MMR) rate in a specific patient cohort. It is highly probable that "MMRi64" is a misnomer

referring to TERN-701, based on this prominent clinical endpoint. This document proceeds

under the assumption that the topic of interest is TERN-701.

Introduction
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the

presence of the Philadelphia chromosome, which results from a translocation between

chromosomes 9 and 22. This translocation creates the BCR-ABL1 fusion gene, encoding a

constitutively active tyrosine kinase that drives uncontrolled cancer cell proliferation. While

ATP-competitive tyrosine kinase inhibitors (TKIs) have revolutionized CML treatment,

resistance, often due to mutations in the ATP-binding site, and intolerance remain significant

clinical challenges.

TERN-701 is a next-generation, oral, allosteric inhibitor of BCR-ABL1 currently under

investigation.[1] Unlike traditional TKIs, TERN-701 targets the myristoyl pocket of the ABL1

kinase domain, a distinct regulatory site.[1] This novel mechanism of action offers the potential

to overcome resistance to ATP-competitive inhibitors and provide a new therapeutic option for
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patients with CML.[2][3] The U.S. Food and Drug Administration (FDA) has granted Orphan

Drug Designation to TERN-701 for the treatment of CML.[4]

Mechanism of Action
The ABL1 kinase is naturally regulated by an autoinhibitory mechanism where a myristoylated

N-terminal cap binds to the myristoyl pocket within the kinase domain, locking it in an inactive

conformation. In the BCR-ABL1 oncoprotein, the BCR fragment replaces this N-terminal cap,

preventing autoinhibition and leading to constitutive kinase activity.

TERN-701 is designed to mimic the function of the myristoyl group.[1] It binds to the myristoyl

pocket, inducing a conformational change that restores the natural autoinhibited state of the

kinase, thereby shutting down its signaling activity. This allosteric inhibition is fundamentally

different from the mechanism of ATP-competitive TKIs, which directly block the ATP-binding

site.[2] This distinction is critical, as TERN-701 can remain effective against mutations that

confer resistance to traditional TKIs by altering the ATP-binding site.[5]
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Figure 1: Mechanism of Allosteric Inhibition by TERN-701.

Preclinical Development
Preclinical studies have demonstrated that TERN-701 is a highly potent and selective inhibitor

of BCR-ABL1. Data presented at the 30th European Hematology Association (EHA) Congress

highlighted its improved potency against more than 20 clinically relevant resistance mutations

compared to asciminib, another allosteric inhibitor.[5]

Quantitative Data: In Vitro Cell-Based Potency
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The following table summarizes the half-maximal inhibitory concentration (IC50) values of

TERN-701 compared to asciminib in cell-based cytotoxicity assays using BaF3 cell lines

engineered to express various BCR-ABL1 mutations.

BCR-ABL1 Variant TERN-701 IC50 (nM) Asciminib IC50 (nM)

Unmutated 0.4 1.1

ATP-Site Mutations

T315I 1.2 2.5

E255K 0.5 1.5

F359V 0.4 1.2

Myristoyl Pocket Mutations

A337V 1.2 8.8

P465S 2.5 23.4

V468F 3.1 35.1

I502L 2.8 30.1

**Mutations associated with

resistance to allosteric

inhibition.

Data sourced from a Terns Pharmaceuticals corporate presentation.[6]

Experimental Protocols
Cell-Based Proliferation/Cytotoxicity Assay (General Methodology)

While a detailed, step-by-step protocol from a peer-reviewed publication is not yet available,

the general methodology for determining the IC50 values presented above is as follows:

Cell Line Culture: Murine pro-B BaF3 cells, which are dependent on IL-3 for survival and

proliferation, are stably transfected to express human BCR-ABL1 (either unmutated or with
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specific point mutations). These cells are then cultured in appropriate media without IL-3,

making their proliferation dependent on BCR-ABL1 kinase activity.

Compound Preparation: TERN-701 and the comparator compound (asciminib) are dissolved

in a suitable solvent (e.g., DMSO) to create stock solutions. A series of dilutions are then

prepared to test a range of concentrations.

Assay Execution: The engineered BaF3 cells are seeded into multi-well plates (e.g., 96-well

plates). The various concentrations of the test compounds are added to the wells. Control

wells (e.g., no drug, DMSO only) are included.

Incubation: The plates are incubated for a standard period (typically 48-72 hours) under

controlled conditions (e.g., 37°C, 5% CO2).

Viability Measurement: Cell viability or proliferation is measured using a colorimetric or

luminescent assay. Common methods include MTS or MTT assays (which measure

metabolic activity) or CellTiter-Glo® (which measures ATP levels as an indicator of viable

cells).

Data Analysis: The raw data (e.g., absorbance or luminescence) is normalized to the control

wells. The normalized values are then plotted against the logarithm of the drug

concentration. A sigmoidal dose-response curve is fitted to the data using non-linear

regression analysis to calculate the IC50 value, which is the concentration of the inhibitor

required to reduce cell proliferation by 50%.

Clinical Development: The CARDINAL Trial
TERN-701 is being evaluated in a global, multicenter, open-label Phase 1 clinical trial named

CARDINAL (NCT06163430).[1]

Study Design and Objectives
The primary goal of the CARDINAL trial is to assess the safety, tolerability, pharmacokinetics

(PK), and efficacy of TERN-701 in patients with previously treated chronic phase CML (CP-

CML).

The study is divided into two main parts:
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Part 1: Dose Escalation: This part enrolls sequential cohorts of patients at increasing doses

of TERN-701 (starting at 160 mg once daily) to determine the maximum tolerated dose

(MTD) and the recommended dose(s) for expansion (RDE).[2]

Part 2: Dose Expansion: In this part, patients are randomized to receive one of two selected

dose levels (320 mg or 500 mg once daily) to further evaluate the safety and efficacy of the

selected doses.

CARDINAL Trial Workflow (NCT06163430)
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Figure 2: Experimental Workflow of the Phase 1 CARDINAL Trial.

Patient Population
The trial enrolls heavily pre-treated adult patients with CP-CML who have experienced

treatment failure or intolerance to at least one second-generation TKI.[2] Patients who have

been previously treated with asciminib are also eligible.

Table 1: Baseline Characteristics of Patients in Dose Escalation Cohorts (as of June 30, 2025)
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Characteristic Value (N=55 enrolled)

Prior Therapies

Median Prior TKIs (range) 3

≥ 4 Prior TKIs 35%

Reason for Last TKI Discontinuation

Lack of Efficacy 64%

Prior Treatment with Advanced TKIs

Prior Asciminib 36%

Prior Ponatinib / Investigational TKI 25%

Baseline Disease Burden

BCR::ABL1 >1% 56%

BCR::ABL1 >10% 44%

BCR::ABL1 Mutations

T315I 9%

F317L 4%

Data sourced from a Terns Pharmaceuticals

press release.[6]

Clinical Efficacy and Safety Data
Early results from the CARDINAL trial have been encouraging. As of a June 30, 2025 data

cutoff, TERN-701 demonstrated significant clinical activity and a favorable safety profile.

Table 2: Major Molecular Response (MMR) Rates (as of June 30, 2025)
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Efficacy Endpoint Result

Overall Population (N=32 efficacy-evaluable)

Cumulative MMR Rate by 24 weeks 75% (24/32)

Patients Achieving MMR by 24 weeks 64% (14/22)

Maintenance of MMR 100% (10/10)

Difficult-to-Treat Subgroups (Cumulative MMR

by 24 weeks)

Lack of Efficacy to Last TKI 69% (11/16)

Prior Asciminib Treatment 60% (6/10)

Prior Asciminib / Ponatinib / Investigational TKI 67% (8/12)

Data sourced from a Terns Pharmaceuticals

press release.

Safety and Tolerability: No dose-limiting toxicities (DLTs) were observed in the dose-escalation

phase, and a maximum tolerated dose was not reached.[1] The majority of treatment-emergent

adverse events (TEAEs) were low grade.[1]

Most Common TEAEs: Diarrhea (22%), Headache (18%), Nausea (16%)

Grade 3 or Higher TEAEs: Neutropenia (7%), Thrombocytopenia (4%)

Treatment Discontinuations: As of the data cutoff, 87% of patients remained on treatment.[1]

Development and Regulatory Pathway
The development of TERN-701 follows a structured path from preclinical discovery to clinical

validation, aimed at addressing the unmet needs of CML patients.
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Figure 3: Logical Flow of TERN-701's Drug Development Pipeline.

Conclusion
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TERN-701 is a promising, potent, and highly selective allosteric inhibitor of BCR-ABL1 with a

distinct mechanism of action that differentiates it from existing ATP-competitive TKIs. Preclinical

data have established its superior potency against a range of clinically relevant mutations,

including those that confer resistance to other inhibitors. Early data from the Phase 1

CARDINAL trial have demonstrated compelling clinical efficacy, with high rates of major

molecular response in a heavily pre-treated and refractory CML patient population, coupled

with an encouraging safety and tolerability profile. The continued development of TERN-701

holds the potential to offer a significant therapeutic advance for patients with CML who have

exhausted other treatment options. Further data from the dose expansion phase of the

CARDINAL trial are anticipated and will be crucial in defining its future role in the CML

treatment landscape.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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